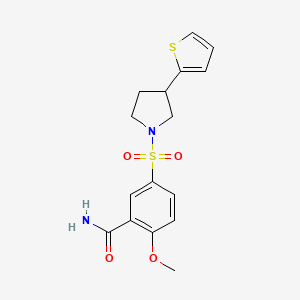

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide

Description

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzene ring and a sulfonamide group at the 5-position. The sulfonamide moiety is further substituted with a pyrrolidine ring bearing a thiophen-2-yl group at the 3-position.

Properties

IUPAC Name |

2-methoxy-5-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-5-4-12(9-13(14)16(17)19)24(20,21)18-7-6-11(10-18)15-3-2-8-23-15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKSKVDHNWMHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using a thiophene derivative and a suitable leaving group.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base.

Benzamide Formation: The final step involves the formation of the benzamide core, which can be achieved through an amidation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in biological applications, particularly in drug discovery. Its structural features suggest potential anti-inflammatory , antimicrobial , and anticancer properties. The presence of the thiophene ring may enhance its biological activity through unique interactions with biological targets.

Case Studies

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Organic Synthesis

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves:

- Formation of the pyrrolidine ring through cyclization.

- Introduction of the thiophene ring via substitution reactions.

- Sulfonylation using sulfonyl chlorides.

- Final amidation to form the benzamide core.

Materials Science

The unique electronic properties imparted by the thiophene moiety make this compound suitable for applications in materials science, particularly in developing new electronic and optical materials.

Potential Applications

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic characteristics may be leveraged in OLED technology.

- Solar Cells : Its ability to absorb light could be useful in photovoltaic applications.

Uniqueness

The presence of the thiophene ring in this compound distinguishes it from its analogs, potentially enhancing its biological activity and electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Drug Development

Compound 27 (5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide) and 29 (5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide), reported in , share the benzamide-thiophene core with the target compound. Key differences include:

- Sulfonyl Group Substitutions: Compound 27 uses a 3-methoxyphenylsulfonyl group, while 29 employs a quinolin-8-ylsulfonyl group.

- Biological Activity : Compounds 27 and 29 inhibit the NS5 RNA-dependent RNA polymerase (RdRp), a target for antiviral therapies. The thiophene-pyrrolidine-sulfonyl group in the target compound may enhance binding to similar viral targets due to its mixed hydrophobic and polar interactions .

Table 1: Structural and Functional Comparison

Solubility and Bioavailability Considerations

discusses 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide, which shares the benzamide scaffold but differs in substituents:

- Amino Group: The presence of a 4-amino group in ’s compound may improve water solubility compared to the target compound’s unsubstituted benzamide.

Biological Activity

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a methoxy group and a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a thiophene ring. Its unique structure suggests diverse applications in medicinal chemistry, particularly in drug discovery.

Chemical Structure and Synthesis

The chemical structure of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide can be represented as follows:

Synthesis Overview:

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring: A cyclization reaction involving an amine and an aldehyde or ketone.

- Thiophene Substitution: Introduction of the thiophene ring via a substitution reaction.

- Sulfonylation: Addition of the sulfonyl group using a sulfonyl chloride.

- Benzamide Formation: Achieved through amidation reactions between carboxylic acid derivatives and amines.

The biological activity of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. These interactions may modulate biological pathways such as signal transduction and gene expression regulation, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent:

-

Anticancer Activity:

- In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. The presence of the thiophene ring may enhance these effects due to its electronic properties .

- For example, related compounds have demonstrated IC50 values in the nanomolar range against glioblastoma multiforme cells, indicating potent antiproliferative activity .

-

Anti-inflammatory Effects:

- Compounds with similar sulfonamide groups have been reported to exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. This suggests that 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide may also possess such activity, warranting further investigation.

- Antimicrobial Properties:

Comparative Analysis

To understand the uniqueness of 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-5-((3-(phenyl)pyrrolidin-1-yl)sulfonyl)benzamide | Similar structure but with phenyl instead of thiophene | Moderate anticancer activity |

| 2-Methoxy-5-((3-(pyridin-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide | Similar structure but with pyridine instead of thiophene | Lower potency compared to thiophene derivative |

The presence of the thiophene ring in 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide may impart enhanced electronic properties that contribute to its biological activities compared to analogs.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Research:

- Inflammation Models:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : A two-step synthesis is typically employed: (i) sulfonation of the benzamide core using chlorosulfonic acid, followed by (ii) coupling with 3-(thiophen-2-yl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from analogous sulfonamide syntheses shows that anhydrous MgCl₂ can act as a catalyst to improve coupling efficiency .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-modal characterization is critical:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-pyrrolidine moiety and sulfonyl linkage (e.g., sulfonyl group protons appear as singlets near δ 3.1–3.3 ppm) .

- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 421.12) .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic configuration of the thiophene moiety influence the compound's reactivity in sulfonamide bond formation?

- Methodological Answer : The thiophene’s electron-rich π-system enhances nucleophilicity at the pyrrolidine nitrogen, facilitating sulfonamide bond formation. Computational studies (DFT calculations) can model charge distribution, showing higher electron density at the pyrrolidine N-atom when conjugated to thiophene vs. non-aromatic substituents. Experimental validation via Hammett plots (using substituted thiophenes) quantifies electronic effects on reaction kinetics .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against targets like tyrosine kinases or GPCRs, using PyMOL for binding pose visualization. The sulfonyl group often participates in hydrogen bonding with active-site residues .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Training datasets should include analogs with known IC₅₀ values against relevant enzymes .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be systematically addressed for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to quantify plasma concentrations. Low oral bioavailability may explain reduced in vivo efficacy despite strong in vitro activity .

- Metabolite Identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites. For example, oxidative metabolism of the thiophene ring could generate inactive sulfoxides .

- Species-Specific Target Alignment : Compare target homology (e.g., human vs. murine enzyme active sites) to rationalize differential responses .

Data Analysis and Contradiction Resolution

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Normalization : Use Hill equation fitting to standardize EC₅₀ values, accounting for variations in cell viability assay protocols (e.g., MTT vs. SRB) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding, which may explain erratic cytotoxicity .

Q. How can reaction byproducts during synthesis be minimized or characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.